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molecular formula C12H10N3OP B1619184 DIPHENYLPHOSPHINYL AZIDE CAS No. 4129-17-3

DIPHENYLPHOSPHINYL AZIDE

Cat. No. B1619184
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
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Patent
US04124356

Procedure details

Following the procedure of Baldwin and Washburn, J. Org. Chem., 30, 3860 (1965), 6.99 g (0.0297 mole) of diphenylphosphinyl chloride and 2.09 g (0.032 mole) of sodium azide were stirred in 40 ml of anhydrous acetone under a nitrogen atmosphere for 48 hours. The sodium chloride and unreacted sodium azide was removed by gravity filtration and the acetone solvent removed in vacuo. The crude diphenylphosphinic azide was analyzed for Cl content and in all cases only trace quantities (less than .1%) were found. The colorless diphenylphosphinic azide was purified by distillation to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm; literature value 137°-140° C./0.05 mm.
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](Cl)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:16]=[N+:17]=[N-:18].[Na+]>CC(C)=O>[P:7]([N:16]=[N+:17]=[N-:18])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
6.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
Name
Quantity
2.09 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sodium chloride and unreacted sodium azide was removed by gravity filtration
CUSTOM
Type
CUSTOM
Details
the acetone solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The colorless diphenylphosphinic azide was purified by distillation
CUSTOM
Type
CUSTOM
Details
to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm
CUSTOM
Type
CUSTOM
Details
literature value 137°-140° C./0.05 mm

Outcomes

Product
Name
Type
Smiles
P(=O)(C1=CC=CC=C1)(C1=CC=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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